5-Bromo-2-ethoxybenzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBAXUXUGSGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298262 | |
| Record name | 5-Bromo-2-ethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327081-38-9 | |
| Record name | 5-Bromo-2-ethoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327081-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-ethoxybenzene-1-sulfonamide | |
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Ethoxybenzene 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. The primary disconnections for 5-bromo-2-ethoxybenzene-1-sulfonamide involve the carbon-sulfur and sulfur-nitrogen bonds of the sulfonamide group, as well as the carbon-halogen and carbon-oxygen bonds.
A plausible retrosynthetic pathway begins by disconnecting the sulfonamide N-S bond, which points to 5-bromo-2-ethoxybenzene-1-sulfonyl chloride and an ammonia source as immediate precursors. The sulfonyl chloride itself can be disconnected from the aromatic ring, suggesting an electrophilic aromatic substitution reaction, specifically a chlorosulfonylation, on a substituted benzene (B151609) ring. This leads to the key intermediate, 4-bromo-1-ethoxybenzene. Further disconnection of the bromo and ethoxy groups from this intermediate leads back to simple starting materials like ethoxybenzene or phenol.
The formation of the sulfonamide group is typically the final or penultimate step in the synthesis. The key intermediate for this transformation is an activated sulfonyl derivative, most commonly a sulfonyl chloride.
5-Bromo-2-ethoxybenzene-1-sulfonyl chloride: This is the most direct precursor to the target sulfonamide. It is generated by the chlorosulfonylation of 4-bromo-1-ethoxybenzene. The subsequent reaction of this sulfonyl chloride with ammonia or an ammonia equivalent furnishes the desired sulfonamide.
The introduction of the bromo and ethoxy substituents must be planned in a sequence that leverages their electronic effects on the aromatic ring.
Ethoxy Group: The ethoxy group is a strongly activating, ortho-, para-directing group. pearson.com It is typically present in the starting material, ethoxybenzene (phenetole), which is commercially available. Alternatively, it can be introduced via a Williamson ether synthesis on the corresponding phenol.
Bromo Group: The bromine atom is introduced via electrophilic aromatic halogenation. wikipedia.org Given that the ethoxy group is a powerful ortho-, para-director, the bromination of ethoxybenzene is the logical step to install the bromine atom at the desired position.
Detailed Synthetic Routes and Experimental Protocols
The most direct synthetic route commences with ethoxybenzene, followed by a sequence of electrophilic aromatic substitution (EAS) reactions to introduce the bromo and sulfonyl chloride groups, and finally, amidation to form the sulfonamide.
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings like benzene. wikipedia.orgmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The synthesis of this compound relies on a sequence of two key EAS reactions: bromination and chlorosulfonylation. The order of these reactions is critical to ensure the correct regiochemical outcome. The logical sequence is:
Bromination of ethoxybenzene to form 4-bromo-1-ethoxybenzene.
Chlorosulfonylation of 4-bromo-1-ethoxybenzene to form 5-bromo-2-ethoxybenzene-1-sulfonyl chloride.
Amination of the sulfonyl chloride to yield the final product, this compound.
The regioselectivity of each EAS step is governed by the directing effects of the substituents already present on the benzene ring. wikipedia.org
Step 1: Bromination of Ethoxybenzene: The ethoxy group (-OCH2CH3) is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. pearson.com Consequently, the bromination of ethoxybenzene yields a mixture of ortho- and para-bromoethoxybenzene. The para product is typically the major product due to reduced steric hindrance compared to the ortho positions. pearson.com
Step 2: Chlorosulfonylation of 4-Bromo-1-ethoxybenzene: In this step, the directing effects of both the ethoxy and bromo substituents must be considered.
The ethoxy group remains a strong ortho-, para-director, activating the positions ortho to it (positions 2 and 6).
The bromo group is a deactivating group but is also an ortho-, para-director.
The powerful activating and directing effect of the ethoxy group dominates. It strongly directs the incoming electrophile (the chlorosulfonyl group, -SO2Cl) to the position ortho to itself, which is position 2 on the ring. This leads to the desired 5-bromo-2-ethoxybenzene-1-sulfonyl chloride intermediate.
To maximize the yield of the desired para-isomer (4-bromo-1-ethoxybenzene) and minimize the formation of byproducts, the bromination reaction conditions can be optimized. Key parameters include the choice of brominating agent, solvent, catalyst, and temperature. researchgate.netnih.gov N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) as it is a safer and more selective reagent that can provide high yields of the para-brominated product under mild conditions. nih.govnsf.gov
The table below summarizes variables that can be optimized for the regioselective bromination of activated aromatic compounds like ethoxybenzene.
| Parameter | Options | Desired Outcome & Rationale |
| Brominating Agent | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | NBS is often preferred for higher para-selectivity and milder reaction conditions, reducing over-bromination. nih.govresearchgate.net |
| Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃), Zeolites, Acidic Catalysts | Zeolites or specific Lewis acids can enhance para-selectivity by sterically hindering attack at the ortho position. nih.gov |
| Solvent | Acetonitrile, Dichloromethane, (Trifluoromethyl)benzene, Aqueous mixtures | Acetonitrile has been shown to promote high para-selectivity in NBS brominations. nih.govnsf.gov Less toxic solvents are preferred for greener synthesis. researchgate.net |
| Temperature | -30°C to 60°C | Lower temperatures generally increase selectivity, favoring the thermodynamically more stable para isomer over the ortho isomer. nih.gov |
| Reaction Time | Minutes to several hours | Optimized to ensure complete conversion of the starting material while minimizing the formation of di-brominated or other side products. |
Synthesis via Electrophilic Aromatic Substitution (EAS) for Bromination and Sulfonylation
Sulfonyl Chloride Formation and Conversion to Sulfonamide
The principal and most direct pathway to this compound involves a two-step sequence starting from 4-bromo-1-ethoxybenzene. The initial step is an electrophilic aromatic substitution to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide.
The first step is the chlorosulfonation of 4-bromo-1-ethoxybenzene. This reaction is typically carried out using chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. The starting material, 4-bromo-1-ethoxybenzene, is treated with an excess of chlorosulfonic acid, usually at reduced temperatures to control the exothermic reaction, followed by a period at room temperature or gentle heating to ensure complete conversion. The ethoxy group (-OC₂H₅) and the bromine atom (-Br) on the benzene ring direct the incoming electrophile, the chlorosulfonium ion (⁺SO₂Cl), to specific positions. The ethoxy group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Due to the steric hindrance from the ethoxy group and the bromine atom, the sulfonation occurs predominantly at the position ortho to the ethoxy group and meta to the bromine atom, which is the C5 position, yielding 5-bromo-2-ethoxybenzenesulfonyl chloride .
The subsequent step is the amidation of the newly formed 5-bromo-2-ethoxybenzenesulfonyl chloride. The sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by ammonia. This is typically achieved by treating the sulfonyl chloride with an aqueous solution of ammonium hydroxide (NH₄OH). The reaction is generally vigorous and requires careful addition of the sulfonyl chloride to the ammonia solution, often with cooling to manage the exothermicity. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This process yields the final product, this compound. A practical approach for this conversion involves using ammonium salts like ammonium chloride (NH₄Cl) as a convenient source of ammonia, which can be reacted with the acid chloride in a suitable solvent like N-methyl pyrrolidone (NMP), avoiding the need for stoichiometric amounts of a base ccspublishing.org.cn.
| Step | Reactants | Reagents | Product |
| 1. Sulfonyl Chloride Formation | 4-bromo-1-ethoxybenzene | Chlorosulfonic acid (ClSO₃H) | 5-bromo-2-ethoxybenzenesulfonyl chloride |
| 2. Conversion to Sulfonamide | 5-bromo-2-ethoxybenzenesulfonyl chloride | Ammonium hydroxide (NH₄OH) or Ammonium Chloride (NH₄Cl) | This compound |
Alternative Synthetic Approaches
While the chlorosulfonation route is the most common, alternative methodologies could potentially be employed for the synthesis of this compound, offering different strategic advantages in terms of starting materials or reaction conditions.
Via Diazotization: An alternative approach could involve a Sandmeyer-type reaction. This would typically start from an appropriately substituted aniline, such as 4-bromo-2-ethoxyaniline. The aniline would first be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This diazonium salt can then be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the 5-bromo-2-ethoxybenzenesulfonyl chloride. The resulting sulfonyl chloride would then be converted to the sulfonamide as described previously. Recent advancements in this area have utilized DABSO as a stable SO₂ surrogate, allowing for a broader substrate scope and milder reaction conditions for the synthesis of sulfonyl chlorides from anilines rsc.org.
Palladium-Catalyzed Cross-Couplings: Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of aryl sulfonamides. One such approach is the palladium-catalyzed aminosulfonylation of aryl halides. In this scenario, 1,4-dibromo-2-ethoxybenzene could potentially be reacted with a source of sulfur dioxide and an amine in the presence of a suitable palladium catalyst and ligand system. This would directly install the sulfonamide group, bypassing the need for the isolation of the sulfonyl chloride intermediate. This method has been shown to be effective for a range of aryl halides and amines smolecule.com. Another palladium-catalyzed method involves the chlorosulfonylation of arylboronic acids, which could also be a viable route if the corresponding boronic acid precursor is accessible nih.gov.
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The formation of 5-bromo-2-ethoxybenzenesulfonyl chloride via chlorosulfonation of 4-bromo-1-ethoxybenzene is a classic example of electrophilic aromatic substitution (EAS) . The key steps of the mechanism are as follows:
Generation of the Electrophile: In chlorosulfonic acid, an equilibrium exists, generating the highly electrophilic species, the chlorosulfonium ion (⁺SO₂Cl).
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-bromo-1-ethoxybenzene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack is regioselective, directed by the existing substituents. The strongly activating and ortho,para-directing ethoxy group, in conjunction with the deactivating but also ortho,para-directing bromine atom, leads to the preferential formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, where the new C-S bond is formed at the C5 position.
Deprotonation and Restoration of Aromaticity: A base, which can be the chlorosulfonate anion (ClSO₃⁻) or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This step restores the aromaticity of the benzene ring, yielding the final product, 5-bromo-2-ethoxybenzenesulfonyl chloride.
The subsequent conversion of the sulfonyl chloride to the sulfonamide proceeds through a nucleophilic acyl substitution -type mechanism at the sulfur atom. The nitrogen atom of ammonia, being a potent nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses by expelling the chloride ion as a leaving group, resulting in the formation of the stable sulfonamide bond.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
In the amidation step, the choice of the aminating agent and the reaction conditions can influence the efficiency of the reaction. While aqueous ammonium hydroxide is commonly used, its high basicity can sometimes lead to side reactions, such as hydrolysis of the sulfonyl chloride. The use of ammonium chloride in a non-aqueous, polar aprotic solvent like N-methyl pyrrolidone can offer a milder and more controlled method for the formation of the primary sulfonamide, as NMP can act as a scavenger for the HCl generated during the reaction ccspublishing.org.cn.
For alternative synthetic approaches , the choice of catalyst is paramount. In palladium-catalyzed aminosulfonylation, the palladium catalyst, in conjunction with a specific phosphine ligand, is crucial for facilitating the oxidative addition of the aryl halide, the insertion of sulfur dioxide, and the reductive elimination to form the sulfonamide product. The nature of the ligand can significantly impact the catalyst's activity and selectivity. In diazotization reactions, the use of a copper(I) catalyst is essential for the Sandmeyer-type conversion of the diazonium salt to the sulfonyl chloride.
Derivatization Strategies and Analog Synthesis
The structural framework of this compound offers several avenues for further chemical modification to generate a library of analogs for various research applications.
Modification of the Sulfonamide Nitrogen (N-alkylation, N-acylation)
The sulfonamide nitrogen atom possesses acidic protons and can be readily functionalized through alkylation and acylation reactions.
N-alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The base deprotonates the sulfonamide nitrogen to form a more nucleophilic sulfonamidate anion, which then displaces the halide from the alkylating agent in an Sₙ2 reaction. This method allows for the synthesis of a wide range of N-alkylated derivatives nih.gov.
| Alkylating Agent | Base | Product |
| Methyl iodide | K₂CO₃ | 5-Bromo-N-methyl-2-ethoxybenzene-1-sulfonamide |
| Ethyl bromide | NaH | 5-Bromo-N-ethyl-2-ethoxybenzene-1-sulfonamide |
| Benzyl chloride | Cs₂CO₃ | N-Benzyl-5-bromo-2-ethoxybenzene-1-sulfonamide |
N-acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct formed during the reaction. Alternatively, the reaction can be catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which can activate the acylating agent mdpi.com. N-acylation can also be achieved under basic conditions using reagents like sodium hydride to generate the sulfonamidate anion prior to the addition of the acylating agent.
| Acylating Agent | Conditions | Product |
| Acetyl chloride | Pyridine | N-Acetyl-5-bromo-2-ethoxybenzene-1-sulfonamide |
| Benzoyl chloride | Triethylamine | N-Benzoyl-5-bromo-2-ethoxybenzene-1-sulfonamide |
| Acetic anhydride | ZnCl₂ (cat.) | N-Acetyl-5-bromo-2-ethoxybenzene-1-sulfonamide |
These derivatization strategies provide a versatile platform for systematically modifying the structure of this compound, enabling the exploration of structure-activity relationships in various contexts.
Transformations Involving the Bromo Group
The bromo substituent at the C-5 position of this compound is a versatile functional group that serves as a key handle for introducing molecular diversity. Its reactivity is primarily exploited through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electronic nature of the benzene ring, influenced by the ortho-ethoxy group and the para-sulfonamide group, plays a significant role in dictating the feasibility and conditions for these transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromo group with a variety of nucleophiles. The success of an SNAr reaction on an aryl halide typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In this compound, the sulfonamide group (-SO2NH2) is a moderately strong electron-withdrawing group located para to the bromo substituent. This positioning is favorable for stabilizing the anionic intermediate required for the addition-elimination mechanism of SNAr. youtube.comyoutube.com The reaction proceeds in two steps: initial attack of the nucleophile to form the resonance-stabilized carbanion, followed by the departure of the bromide leaving group to restore aromaticity. libretexts.org
However, the presence of the electron-donating ethoxy group at the ortho position may partially counteract the activating effect of the sulfonamide group. Despite this, reactions with potent nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (e.g., high temperature, strong base) could potentially lead to the substitution of the bromo group. Recent studies on other electron-deficient heterocyclic systems have also highlighted the possibility of a concerted SNAr mechanism, which avoids a discrete Meisenheimer intermediate. organic-chemistry.orgnih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-) | Potential Product |
| RO- (Alkoxide) | 5-Alkoxy-2-ethoxybenzene-1-sulfonamide |
| RS- (Thiolate) | 5-(Alkylthio)-2-ethoxybenzene-1-sulfonamide |
| R2N- (Amide) | 5-(Dialkylamino)-2-ethoxybenzene-1-sulfonamide |
| CN- (Cyanide) | 5-Cyano-2-ethoxybenzene-1-sulfonamide |
Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely used methods for C-C bond formation, and the bromo substituent on this compound makes it an excellent substrate for these transformations. tcichemicals.com The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent (boronic acid or boronic ester) with an organohalide, is particularly noteworthy for its mild reaction conditions and high functional group tolerance. tcichemicals.comresearchgate.net
This reaction allows for the direct linkage of a wide array of aryl, heteroaryl, vinyl, or alkyl groups to the benzene ring at the C-5 position. The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the sulfonamide substrate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of aryl bromides bearing sulfonamide groups. rsc.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3, K3PO4), and a suitable solvent system (e.g., toluene, dioxane, DMF/water). researchgate.net
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Catalyst/Base Example | Potential Product |
| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 2-Ethoxy-5-phenylbenzene-1-sulfonamide |
| 3-Pyridylboronic acid | Pd2(dba)3 / SPhos / K3PO4 | 2-Ethoxy-5-(pyridin-3-yl)benzene-1-sulfonamide |
| Methylboronic acid | Pd(dppf)Cl2 / Cs2CO3 | 2-Ethoxy-5-methylbenzene-1-sulfonamide |
| Vinylboronic acid pinacol ester | Pd(OAc)2 / PPh3 / Na2CO3 | 2-Ethoxy-5-vinylbenzene-1-sulfonamide |
Variations at the Ethoxy Moiety
The ethoxy group (-OCH2CH3) is generally more stable and less reactive than the bromo substituent. However, transformations involving this moiety are possible, primarily through cleavage of the ether linkage.
Acid-Catalyzed Ether Cleavage
The most common reaction involving an aryl alkyl ether is its cleavage under strongly acidic conditions. libretexts.orgwikipedia.org Treatment of this compound with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can break the C-O bond. libretexts.org
The mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a better leaving group (an alcohol). A nucleophile, typically the conjugate base of the acid (e.g., Br- or I-), then attacks the ethyl group via an SN2 mechanism. libretexts.orglibretexts.org This process results in the formation of a phenol and an ethyl halide. It is important to note that the cleavage occurs at the alkyl-oxygen bond, as the sp2-hybridized carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org
Reaction: this compound + HBr → 5-Bromo-2-hydroxybenzene-1-sulfonamide + CH3CH2Br
Enzymatic or Oxidative O-Dealkylation
In biological systems or under specific oxidative conditions, O-dealkylation can occur. This process is often catalyzed by enzymes such as cytochrome P450 monooxygenases. washington.eduresearchgate.netnih.gov The reaction typically involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. washington.eduresearchgate.net This intermediate then spontaneously decomposes to yield the corresponding phenol and an aldehyde (in this case, acetaldehyde). While primarily a metabolic pathway, similar oxidative transformations can sometimes be achieved using chemical reagents. nih.gov
Reaction Pathway:
Hydroxylation at the α-carbon: Formation of a hemiacetal.
Decomposition: 5-Bromo-2-hydroxybenzene-1-sulfonamide + CH3CHO (Acetaldehyde)
These methods allow for the conversion of the ethoxy group into a hydroxyl group, providing a different point for further functionalization of the molecule.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Ethoxybenzene 1 Sulfonamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-2-ethoxybenzene-1-sulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure.
¹H and ¹³C NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group protons. The aromatic region would typically show signals between δ 6.5 and 8.5 ppm. researchgate.net The protons on the benzene (B151609) ring form an AMX spin system, leading to characteristic splitting patterns. The proton ortho to the ethoxy group (C3-H) would appear as a doublet, coupled to the meta proton (C4-H). The proton at the C6 position, adjacent to the sulfonamide group, would also present as a doublet, coupled to the C4-H. The C4-H proton would, in turn, appear as a doublet of doublets due to coupling with both C3-H and C6-H. The ethoxy group protons would manifest as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a result of their mutual spin-spin coupling. The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the benzene ring are expected to resonate in the δ 110-160 ppm range. icm.edu.pl The carbon attached to the electron-withdrawing bromine atom (C5) would be found at a lower field compared to unsubstituted benzene, while the carbon attached to the electron-donating ethoxy group (C2) would be shifted to a higher field. The carbons of the ethoxy group would appear at higher fields, typically with the CH₂ carbon around δ 60-70 ppm and the CH₃ carbon around δ 15 ppm.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| C1-SO₂NH₂ | - | - | ~135-140 |
| C2-O | - | - | ~155-160 |
| C3-H | ~7.0-7.2 | d | ~115-120 |
| C4-H | ~7.4-7.6 | dd | ~125-130 |
| C5-Br | - | - | ~110-115 |
| C6-H | ~7.8-8.0 | d | ~130-135 |
| -OCH₂CH₃ | ~4.0-4.2 | q | ~64-68 |
| -OCH₂CH₃ | ~1.4-1.5 | t | ~14-16 |
| -SO₂NH₂ | ~7.5-8.5 | br s | - |
Note: The chemical shifts are estimated based on general principles and data from analogous compounds. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. uni.lu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (C3-H with C4-H, and C4-H with C6-H). It would also confirm the coupling between the methyl and methylene protons of the ethoxy group. google.comgoogle.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C one-bond couplings). uni.lu This is crucial for assigning the signals of the protonated carbons. For instance, the aromatic proton signals can be definitively linked to their corresponding carbon atoms in the benzene ring. Similarly, the ethoxy protons would show correlations to their respective carbons. google.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). uni.lugoogle.com This technique is vital for piecing together the molecular structure. Key HMBC correlations would include:
The ethoxy CH₂ protons to the C2 carbon of the benzene ring.
The aromatic protons to neighboring carbons, confirming the substitution pattern. For example, the C6-H proton would show a correlation to the C1 carbon bearing the sulfonamide group.
The sulfonamide protons to the C1 carbon.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis.
Fragmentation Pathway Analysis and High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of the parent ion and its fragments. google.com For this compound (C₈H₁₀BrNO₃S), the expected monoisotopic mass is approximately 294.9564 Da.
The fragmentation of aromatic sulfonamides under mass spectrometric conditions often follows predictable pathways. A common fragmentation involves the cleavage of the C-S bond or the S-N bond. Another characteristic fragmentation is the loss of sulfur dioxide (SO₂), a process that can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atom in this compound, can influence the fragmentation pattern. The presence of the ethoxy group may lead to the loss of an ethyl radical or ethylene.
Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.96376 |
| [M+Na]⁺ | 301.94570 |
| [M-H]⁻ | 277.94920 |
Data sourced from PubChem.
Tandem Mass Spectrometry (MS/MS) for Complex Structure Verification
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of a selected parent ion by inducing its fragmentation and analyzing the resulting daughter ions. This technique is instrumental in confirming the connectivity of the molecule. For this compound, an MS/MS experiment would typically involve selecting the protonated molecule [M+H]⁺ and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide detailed structural information. Expected fragmentations would include the loss of SO₂NH₂, the loss of the ethoxy group, and cleavage of the benzene ring. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be evident in the fragments containing the bromine atom, serving as a key diagnostic tool.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the IR and Raman spectra would display characteristic bands for the sulfonamide, ethoxy, and substituted benzene moieties.
Sulfonamide Group: The SO₂ group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the 3400-3200 cm⁻¹ region.
Ethoxy Group: The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ range. The C-O stretching vibrations would appear in the 1260-1000 cm⁻¹ region.
Substituted Benzene Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the 1,2,4-trisubstitution pattern. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| -SO₂NH₂ | N-H stretch | 3400-3200 | Medium |
| Aromatic | C-H stretch | >3000 | Medium-Weak |
| Aliphatic (Ethoxy) | C-H stretch | 3000-2850 | Medium-Strong |
| Aromatic | C=C stretch | 1600-1450 | Medium-Strong |
| -SO₂- | Asymmetric stretch | 1370-1330 | Strong |
| -SO₂- | Symmetric stretch | 1180-1160 | Strong |
| Aryl-O-Alkyl | C-O stretch | 1260-1200 (asym), 1075-1020 (sym) | Strong |
| Aromatic | C-H out-of-plane bend | 900-675 | Strong |
| -C-Br | C-Br stretch | 700-500 | Medium-Strong |
X-ray Crystallography and Solid-State Structural Analysis
Although a crystal structure for this compound is not publicly documented, analysis of related sulfonamide derivatives allows for a hypothetical deduction of its structural parameters. For instance, the crystal structure of N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, a related bromo-sulfonamide derivative, was determined to crystallize in the monoclinic system with a P2/c space group. researchgate.net The geometric parameters around the sulfur atom in such sulfonamides typically deviate from a perfect tetrahedron. researchgate.net
It is anticipated that this compound would crystallize in a common space group, such as P2/c or C2/c, which are frequently observed for sulfonamide derivatives. researchgate.netnih.gov The molecular conformation will be dictated by the rotational freedom around the C-S and S-N bonds. The ethoxy group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization, though some torsion is expected to minimize steric hindrance. The sulfonamide group's orientation relative to the benzene ring will be a key conformational feature.
To illustrate the typical crystallographic data obtained for related compounds, the following table presents data for a representative bromo-sulfonamide derivative.
| Compound | N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide researchgate.net |
| Molecular Formula | C₂₀H₁₇BrClNO₂S |
| Molecular Weight ( g/mol ) | 450.77 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.1759 (5) |
| b (Å) | 7.5881 (3) |
| c (Å) | 20.5752 (8) |
| β (˚) | 95.393 (1) |
| Volume (ų) | 1892.57 (13) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.582 |
Table 1: Crystallographic data for a representative bromo-sulfonamide derivative.
The solid-state packing of this compound is expected to be significantly influenced by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.
Halogen Bonding: The bromine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. mdpi.com In the context of this compound, the bromine atom could form halogen bonds with the oxygen or nitrogen atoms of the sulfonamide group of a neighboring molecule (Br···O or Br···N). mdpi.com Furthermore, Br···π interactions with the aromatic ring or even Br···Br contacts could play a role in the crystal packing, as seen in the crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran, where Br···Br contacts of 3.4521 (5) Å were observed. researchgate.net The interplay between hydrogen and halogen bonding will ultimately dictate the final three-dimensional architecture of the crystal.
The following table summarizes the expected intermolecular interactions and their typical distances based on related structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H | O=S | 1.7 - 2.0 | nih.gov |
| Hydrogen Bond | C-H | O=S | > 2.2 | researchgate.net |
| Halogen Bond | C-Br | O=S | ~3.0 - 3.5 | mdpi.com |
| Halogen Bond | C-Br | π-system | ~3.5 - 4.0 | mdpi.com |
| Halogen Contact | C-Br | Br-C | ~3.4 - 3.5 | researchgate.net |
Table 2: Expected intermolecular interactions in the crystal structure of this compound.
Computational and Theoretical Chemistry Studies of 5 Bromo 2 Ethoxybenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For 5-Bromo-2-ethoxybenzene-1-sulfonamide, a DFT study would begin with molecular geometry optimization.
The optimization process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. This process would yield precise information on bond lengths, bond angles, and dihedral angles for the molecule. For instance, it would define the spatial relationship between the brominated benzene (B151609) ring, the ethoxy group (-O-CH₂CH₃), and the sulfonamide group (-SO₂NH₂).
The selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of DFT calculations. A larger basis set provides a more accurate description of the electron orbitals but requires more computational resources. The table below illustrates the kind of data a DFT geometry optimization would provide for this compound.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation Note: This data is illustrative of the output of a DFT calculation and is not from a published study on this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-N | ~1.65 Å |
| Bond Length | C-Br | ~1.90 Å |
| Bond Angle | O-S-O | ~120° |
| Dihedral Angle | C-C-S-N | Variable (describes rotation around C-S bond) |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap implies the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture than the energy gap alone.
Table 2: Global Reactivity Descriptors Derivable from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |
For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electron donation (likely the electron-rich benzene ring and ethoxy group) and electron acceptance.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the sulfonamide and ethoxy groups.
Blue regions: Indicate positive electrostatic potential, deficient in electrons. These areas are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the sulfonamide group (-NH₂).
Green regions: Represent neutral or non-polar areas.
MEP analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. It provides a clear guide to the sites of intermolecular interactions.
Mechanistic Investigations of Biological Interactions Preclinical, Non Clinical Focus
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Carbonic Anhydrase Inhibition)
The principal area of investigation for 5-Bromo-2-ethoxybenzene-1-sulfonamide and related sulfonamide-containing compounds has been their interaction with metalloenzymes, particularly carbonic anhydrases (CAs). CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). plos.org The inhibitory mechanism of sulfonamides against CAs is a key area of study, as these enzymes are involved in numerous physiological and pathological processes. nih.gov
Specific binding affinity data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50), for this compound are not extensively detailed in the currently available research. However, the broader class of benzenesulfonamides has been evaluated against various human (h) CA isoforms, showing a wide range of inhibition constants. For instance, studies on related compounds have reported Ki values spanning from the low nanomolar to the micromolar range against different CA isoforms. nih.govnih.gov
Interactive Table: Binding Affinity of Related Sulfonamides against Carbonic Anhydrase Isoforms Below is a representative table illustrating the type of data generated in such studies for other sulfonamide compounds. No specific data for this compound is currently available.
| Compound Class | Target Isoform | Ki (nM) | IC50 (nM) |
| Benzenesulfonamides | hCA I | Data not available | Data not available |
| Benzenesulfonamides | hCA II | Data not available | Data not available |
| Benzenesulfonamides | hCA IX | Data not available | Data not available |
| Benzenesulfonamides | hCA XII | Data not available | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.
For the sulfonamide class of compounds, the primary mechanism of action against carbonic anhydrases involves direct binding to the active site. The sulfonamide moiety coordinates to the zinc ion (Zn2+) that is essential for the catalytic activity of the enzyme, displacing a water molecule or hydroxide ion. This direct interaction prevents the substrate from accessing the catalytic center, thereby inhibiting the enzyme's function. There is no substantial evidence to suggest an allosteric binding mechanism for this class of inhibitors in the context of carbonic anhydrase.
The chemical structure of this compound contains three key functional groups that each play a role in its biological activity.
Sulfonamide Group (-SO2NH2): The sulfonamide moiety is the critical pharmacophore responsible for the carbonic anhydrase inhibitory activity. smolecule.com It is the primary anchor that binds to the Zn2+ ion in the enzyme's active site. This interaction is fundamental to the inhibitory action of this class of compounds.
Ethoxy Group (-OCH2CH3): The ethoxy group also contributes to the molecule's properties, influencing its solubility and steric profile. smolecule.com The size and conformation of this group can affect how the inhibitor fits into the active site of the target enzyme, potentially leading to enhanced or diminished binding and selectivity for specific isoforms.
Receptor Binding Studies (e.g., for adrenoceptors, if relevant to the broader class)
Based on the available scientific literature, there are no specific receptor binding studies reported for this compound. The research focus for this compound and its close analogs has been predominantly on enzyme inhibition.
No data is available regarding the ligand-receptor interaction profiling for this compound.
There is no reported evidence of agonist, antagonist, or inverse agonist activity for this compound in in vitro systems, as the research has been centered on its enzyme inhibitory properties.
Cellular Mechanism of Action Studies (e.g., in cultured cell lines, without human clinical data)
There are no publicly available scientific reports detailing the cellular mechanism of action for this compound.
Impact on Cellular Pathways (e.g., microtubule dynamics, cell cycle regulation, specific enzyme activity)
No studies have been identified that investigate the impact of this compound on cellular pathways such as microtubule dynamics, cell cycle regulation, or the activity of specific enzymes.
Identification of Molecular Targets within Cellular Systems
Research to identify the specific molecular targets of this compound within cellular systems has not been published.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
There is no available literature on the structure-activity relationships of this compound.
Correlation of Structural Modifications with Observed Mechanistic Effects
Without any observed mechanistic effects, no studies correlating structural modifications of this compound with such effects have been conducted or reported.
Rational Design of Analogs for Enhanced Mechanistic Selectivity
The rational design of analogs based on the this compound structure for enhanced mechanistic selectivity has not been described in the scientific literature.
Potential Non Biological Applications and Material Science Contexts
Role as Synthetic Intermediates in Organic Synthesis
The primary and most well-documented application of 5-Bromo-2-ethoxybenzene-1-sulfonamide is as a synthetic intermediate. Its structure, featuring a reactive sulfonamide group, a bromine atom, and an ethoxy group on a benzene (B151609) ring, makes it a versatile building block for the construction of more complex molecules, particularly in the development of bioactive compounds.
The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to elaborate the molecular structure. For instance, related brominated sulfonamides, such as 5-bromo-N-alkylthiophene-2-sulfonamides, have been utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a library of derivatives with potential antibacterial activities. google.comnih.govresearchgate.net This highlights the synthetic utility of the bromo-sulfonamide scaffold.
Furthermore, the sulfonamide group itself can be derivatized. The nitrogen atom of the sulfonamide can be functionalized, as seen in the existence of related compounds like N-(4-Amino-phenyl)-5-bromo-2-ethoxy-benzenesulfonamide and 5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide. While the direct synthesis of these compounds from this compound is not explicitly detailed in readily available literature, their existence strongly implies that the parent compound is a key precursor. The synthesis of N-substituted benzenesulfonamides is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.govmdpi.com
The general synthetic strategy for creating diverse benzenesulfonamide (B165840) derivatives often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. nih.gov In the case of this compound, it could be synthesized and then subsequently reacted with various amines to produce a range of N-substituted derivatives.
While specific, detailed research findings exclusively focused on this compound are not abundant in publicly accessible journals, its role as a key intermediate is evident from the commercial availability of more complex molecules that contain its core structure.
Below is a table of related compounds, illustrating the synthetic potential of the this compound core.
| Compound Name | Molecular Formula | Role/Significance |
| This compound | C₈H₁₀BrNO₃S | Parent compound and key synthetic intermediate. |
| N-(4-Amino-phenyl)-5-bromo-2-ethoxy-benzenesulfonamide | C₁₄H₁₅BrN₂O₃S | A more complex derivative, suggesting the use of the parent compound in building larger molecular frameworks. |
| 5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide | C₁₄H₂₁BrN₂O₄S | Another example of an N-substituted derivative, indicating the versatility of the sulfonamide group. |
| 5-bromo-N-{2-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}-2-ethoxybenzamide | C₂₄H₂₂Br₂N₂O₄ | A complex molecule likely synthesized using precursors related to the title compound. researchgate.net |
Potential in Material Science (e.g., precursors for polymers, coatings, if evidence exists)
Currently, there is a lack of direct, published evidence detailing the use of this compound as a precursor for polymers or coatings. However, the broader class of halogenated aromatic compounds has been investigated for applications in material science. nih.govrsc.org Halogen bonding, a non-covalent interaction involving halogen atoms, can be used to control the self-assembly of molecules and the formation of supramolecular structures, which are of interest in the development of new materials. nih.gov
The presence of both a bromine atom and a sulfonamide group in this compound could potentially allow for its incorporation into polymeric structures through various polymerization techniques. The bromine atom could serve as a site for polymerization or as a functional group to be modified post-polymerization. For instance, brominated compounds can be used in certain types of controlled radical polymerization.
While speculative without direct research, the structural features of this compound make it a candidate for future exploration in the development of functional polymers or as an additive in material formulations.
Applications as Ligands in Coordination Chemistry (if applicable)
The application of this compound as a ligand in coordination chemistry is not well-documented in the scientific literature. However, the sulfonamide group is a known zinc-binding group (ZBG) and has been extensively studied in the context of enzyme inhibitors, where it coordinates to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.govnih.govrsc.org
This inherent coordinating ability of the sulfonamide moiety suggests that this compound and its derivatives could potentially act as ligands for various metal ions. The additional donor atoms (oxygen from the ethoxy group and potentially the bromine atom) could lead to the formation of stable metal complexes with interesting structural and catalytic properties.
Research on other substituted benzenesulfonamides has shown that they can act as ligands for transition metals, forming complexes with diverse coordination geometries. researchgate.net The electronic properties of the benzene ring, influenced by the bromo and ethoxy substituents, would in turn affect the coordination properties of the sulfonamide group. While a promising area for future research, there are currently no specific studies demonstrating the use of this compound as a ligand in isolated coordination complexes.
Conclusion and Future Research Directions
Summary of Key Research Findings and Mechanistic Understanding
At present, there are no significant research findings or established mechanistic understandings specifically for 5-Bromo-2-ethoxybenzene-1-sulfonamide in the public scientific literature. Its existence is documented in chemical databases, and it is available commercially, which suggests its use as a potential building block in chemical synthesis. uni.lusigmaaldrich.com The sulfonamide group is a well-known pharmacophore, often associated with antibacterial properties by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov However, without empirical data, any proposed mechanism for this specific compound remains purely speculative.
Unresolved Questions and Challenges in the Chemistry of this compound
The primary challenge is the fundamental lack of research. Key unresolved questions that represent significant hurdles to understanding this compound include:
Synthetic Accessibility and Optimization: While likely accessible through standard sulfonylation and etherification reactions, optimized, high-yield synthetic routes have not been published.
Chemical Reactivity: The interplay between the electron-withdrawing sulfonamide group and the electron-donating ethoxy group, along with the steric and electronic influence of the bromine atom, has not been characterized. Understanding its reactivity is crucial for its application as a synthetic intermediate.
Physicochemical Properties: Detailed experimental data on its solubility, stability, and lipophilicity are not available. These parameters are critical for any potential pharmacological or material science application.
Promising Avenues for Future Synthetic Methodologies
Future research could explore various synthetic strategies to not only produce this compound efficiently but also to generate a library of derivatives for further study. Promising avenues include:
Modern Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse functionalities. nih.gov This could lead to the synthesis of novel compounds with potentially enhanced biological activities.
Flow Chemistry: For improved safety, scalability, and purity, the synthesis could be adapted to continuous flow processes.
Directed Ortho-Metalation: The ethoxy and sulfonamide groups could potentially direct metalation to functionalize the benzene (B151609) ring at other positions, offering access to a wider range of derivatives.
Prospects for Further Mechanistic Biological Investigations and Target Elucidation (preclinical)
Given the prevalence of the sulfonamide moiety in active pharmaceutical ingredients, a primary focus of future research should be on its potential biological activities.
Antimicrobial Screening: A logical first step would be to screen this compound against a broad panel of bacterial and fungal pathogens. nih.gov
Enzyme Inhibition Assays: Based on its structure, it could be tested for inhibitory activity against carbonic anhydrases, proteases, or kinases, which are common targets for sulfonamide-containing drugs.
Target Deconvolution: Should any biological activity be identified, modern chemical biology techniques, such as activity-based protein profiling or genetic screening, could be employed to elucidate its molecular target(s). nih.gov
Outlook on Advanced Computational Modeling for Rational Design
In parallel with experimental work, computational modeling can provide valuable insights and guide future research directions.
Quantum Chemical Calculations: Density functional theory (DFT) calculations can be used to predict the molecule's electronic properties, reactivity, and spectroscopic signatures.
Molecular Docking: If a biological target is identified or hypothesized, molecular docking studies can predict the binding mode and affinity of this compound and its analogs, aiding in the rational design of more potent inhibitors.
Pharmacophore Modeling: By comparing the structure of this compound with other known active sulfonamides, pharmacophore models can be developed to identify the key structural features required for a specific biological activity.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Bromo-2-ethoxybenzene-1-sulfonamide with high purity?
Answer:
The synthesis of halogenated sulfonamides typically involves sequential functionalization of a benzene ring. A general approach includes:
Sulfonation : Introduce the sulfonic acid group via electrophilic substitution using fuming sulfuric acid.
Amidation : Convert the sulfonic acid to a sulfonamide using chlorosulfonic acid followed by reaction with ammonia or amines.
Halogenation and Etherification : Bromination (e.g., using Br₂/FeBr₃) and ethoxylation (via nucleophilic substitution with NaOEt) can be performed either before or after sulfonation, depending on regioselectivity requirements.
For purity >95%, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress via TLC or HPLC-MS .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR : Confirm substitution patterns via ¹H NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm as a triplet and δ 3.8–4.2 ppm as a quartet) and ¹³C NMR (C-Br signal ~105–115 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₈H₁₀BrNO₃S; exact mass 294.95 g/mol).
- Elemental Analysis : Ensure Br, S, and N content aligns with theoretical values (±0.3%).
Cross-validate with IR spectroscopy (sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Advanced: How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The ethoxy and sulfonamide groups direct electrophilic/nucleophilic attack. Experimental design considerations:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, enhancing substitution at the bromine position.
- Temperature : Elevated temperatures (80–120°C) accelerate reactions but may promote side reactions (e.g., elimination or ether cleavage).
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic systems.
Characterize intermediates via in situ FTIR or LC-MS to track substituent displacement .
Advanced: What analytical methods resolve contradictions in reported solubility and stability data for this compound?
Answer:
Discrepancies often arise from:
- Solvent Impurities : Use HPLC-grade solvents; quantify residual water via Karl Fischer titration.
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Polymorphism : Perform X-ray crystallography to identify crystalline vs. amorphous forms affecting solubility.
For conflicting solubility data, use shake-flask method with UV-Vis quantification (λ_max ~270 nm) under controlled pH (e.g., 7.4 for physiological relevance) .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
- QSAR : Train models on datasets of sulfonamide bioactivity (e.g., ChEMBL) to correlate substituent effects (e.g., logP, Hammett σ) with IC₅₀ values.
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (AMBER/CHARMM force fields).
Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity on HEK293 cells) .
Advanced: What strategies mitigate competing side reactions during functionalization of the sulfonamide group?
Answer:
- Protecting Groups : Temporarily protect the sulfonamide with tert-butoxycarbonyl (Boc) to prevent undesired N-alkylation.
- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the sulfonamide NH, enabling regioselective bromine or ethoxy substitution.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10 min vs. 12 hr) to minimize decomposition.
Characterize byproducts via GC-MS or MALDI-TOF to optimize conditions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles; use a fume hood.
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal.
- Exposure Response : In case of contact, rinse skin with water for 15 min; seek medical attention if inhaled.
Refer to SDS data for LD₅₀ (oral rat: estimated 1200 mg/kg) and ecotoxicity (Daphnia magna EC₅₀: 8.2 mg/L) .
Advanced: How do isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing of this compound?
Answer:
- Synthesis : Introduce ¹³C at the ethoxy group via NaO¹³CH₂CH₃ or ¹⁵N in the sulfonamide using ¹⁵NH₃.
- LC-MS/MS : Track labeled metabolites in hepatic microsomal assays (e.g., CYP450-mediated oxidation).
- NMR : Use ¹³C-¹H HSQC to map metabolic modifications (e.g., hydroxylation at C-4).
Compare with unlabeled controls to distinguish endogenous vs. compound-derived signals .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
